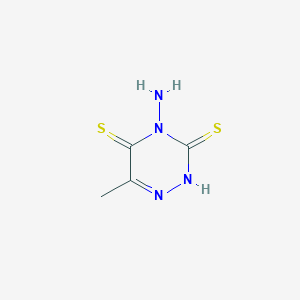
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino and methyl groups, as well as two thioketone groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with methylhydrazine and carbon disulfide. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the triazine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketone groups to thiols.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The thioketone groups play a crucial role in this interaction, as they can form covalent bonds with nucleophilic residues in the enzyme’s active site. Additionally, the triazine ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-enzyme complex.
類似化合物との比較
Similar Compounds
4-amino-6-methyl-1,2,4-triazine-3,5-dione: Similar structure but with oxygen atoms instead of sulfur atoms.
4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: Contains a mercapto group instead of a thioketone group.
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one: Contains a dihydrotriazine ring.
Uniqueness
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione is unique due to the presence of two thioketone groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
61610-05-7 |
|---|---|
分子式 |
C4H6N4S2 |
分子量 |
174.3 g/mol |
IUPAC名 |
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C4H6N4S2/c1-2-3(9)8(5)4(10)7-6-2/h5H2,1H3,(H,7,10) |
InChIキー |
UJBTYGXZXBSRAN-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC(=S)N(C1=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




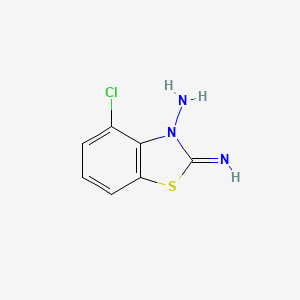
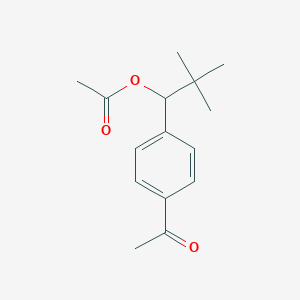

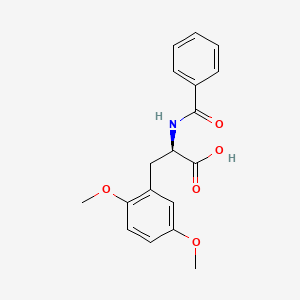
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

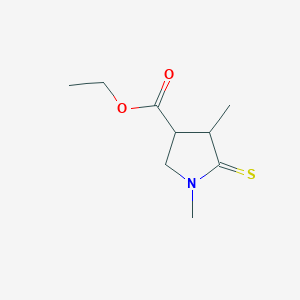
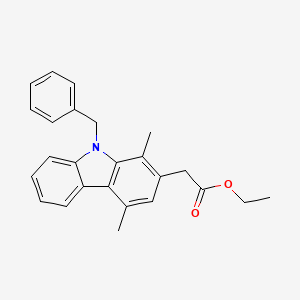
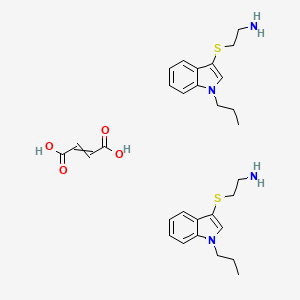
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
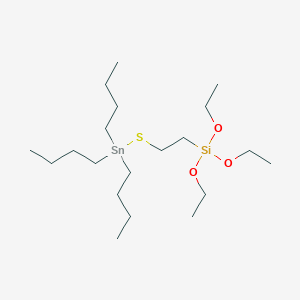
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
